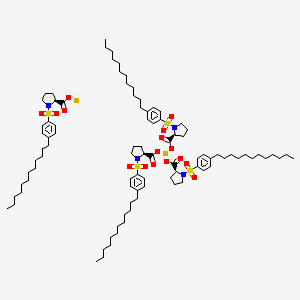
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) is a complex organometallic compound that features a rhodium ion coordinated with a sulfonylpyrrolidine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) typically involves the coordination of rhodium with the sulfonylpyrrolidine ligand. The process may include:
Ligand Synthesis: The sulfonylpyrrolidine ligand can be synthesized through a multi-step organic synthesis process, starting from pyrrolidine and incorporating the dodecylphenyl and sulfonyl groups.
Coordination with Rhodium: The ligand is then reacted with a rhodium precursor, such as rhodium chloride or rhodium acetate, under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the ligand followed by its coordination with rhodium in a batch or continuous process. The reaction conditions would be optimized for yield and purity, with considerations for cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, potentially altering the oxidation state of rhodium.
Reduction: Reduction reactions can change the oxidation state of rhodium or modify the ligand structure.
Substitution: Ligand substitution reactions can occur, where the sulfonylpyrrolidine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, oxygen, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using other ligands in excess or under specific solvent conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction could produce lower oxidation state complexes or modified ligands.
Scientific Research Applications
Chemistry: Used as a catalyst in organic synthesis, particularly in asymmetric catalysis due to its chiral nature.
Medicine: Investigated for its potential use in cancer therapy due to the unique properties of rhodium complexes.
Industry: Utilized in material science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) exerts its effects involves:
Catalysis: The rhodium center acts as a catalytic site, facilitating various chemical transformations.
Molecular Targets: The compound may interact with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: The pathways involved can include catalytic cycles in organic synthesis or biochemical pathways in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;palladium(2+)
- (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;platinum(2+)
Uniqueness
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) is unique due to the specific properties imparted by the rhodium center, such as its catalytic activity and potential biological effects. Compared to palladium and platinum analogs, rhodium complexes often exhibit different reactivity and selectivity in catalytic processes.
Properties
CAS No. |
179162-32-4 |
|---|---|
Molecular Formula |
C92H144N4O16Rh2S4+2 |
Molecular Weight |
1896.2 g/mol |
IUPAC Name |
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+3/p-4/t4*22-;;/m0000../s1 |
InChI Key |
RYMJNOJTFYTNKW-JOECBHQBSA-J |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].[Rh+3].[Rh+3] |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+3].[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


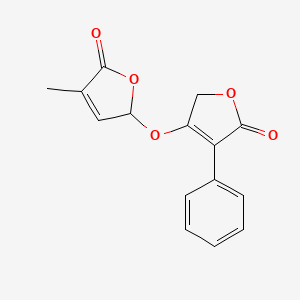
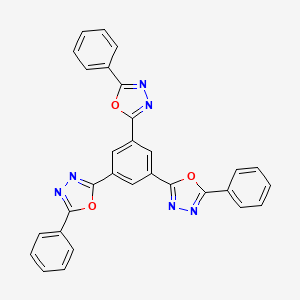
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)
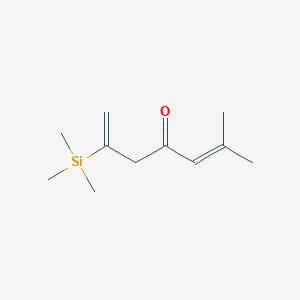
![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)
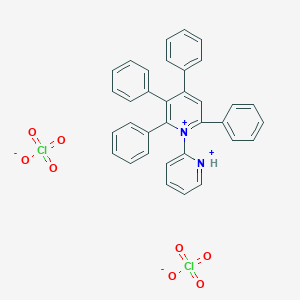
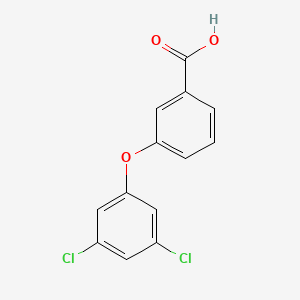
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)
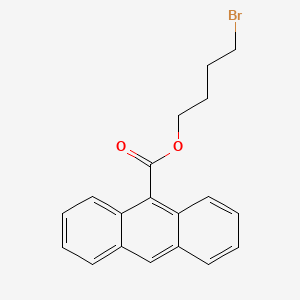

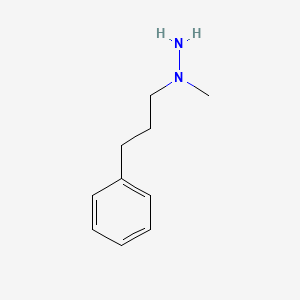
![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
